Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine
Overview
Description
Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine is a chemical compound with the molecular formula C12H20N4 and a molecular weight of 220.31 . It has been mentioned in the context of anti-tubercular agents .
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula C12H20N4 . Further details about its structure might be available in specific databases or scientific literature.Scientific Research Applications
1. Molecular Structure Analysis
The molecular and crystal structures of compounds related to Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine have been studied, revealing detailed geometrical properties and intermolecular interactions. For example, a study by Dolzhenko et al. (2011) discusses the crystal structure of a similar compound, highlighting its monoclinic symmetry and the arrangements of molecules in chains generated by intermolecular NH···N hydrogen bonds.
2. Synthesis of Novel Compounds
Research into the synthesis of novel compounds using this compound-related structures has been conducted. For instance, Rahmani et al. (2018) report the efficient synthesis of pyridine-pyrimidines via a three-component reaction, indicating the utility of these structures in creating diverse chemical compounds.
3. Anticonvulsant and Antinociceptive Activity
The potential medical applications of compounds related to this compound are also a subject of research. Kamiński et al. (2016) synthesized a library of new piperazinamides and tested them for anticonvulsant and antinociceptive activities, demonstrating the potential therapeutic benefits of these compounds.
4. Luminescent Properties and Photo-Induced Electron Transfer
The luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents have been investigated. Gan et al. (2003) synthesized novel compounds and studied their fluorescence, indicating the potential of such structures in photophysical applications.
5. Synthesis of Antimicrobial Agents
Compounds structurally related to this compound have been synthesized for potential use as antimicrobial agents. For example, Patel et al. (2012) report the synthesis of s-triazine-based thiazolidinones with antimicrobial activity, showcasing the application of such structures in combating microbial infections.
6. Antiproliferative Activity Against Human Cancer Cell Lines
The antiproliferative effects of certain derivatives have been evaluated against human cancer cell lines. Mallesha et al. (2012) synthesized a series of derivatives and tested them for their antiproliferative effect, indicating the potential of these compounds in cancer research.
7. Transdermal Permeation Enhancers
Some derivatives of this compound have been studied for their activity as transdermal permeation enhancers. Farsa et al. (2010) prepared a series of alkyl esters and alkylamides and tested their effectiveness in enhancing skin permeability, suggesting potential applications in topical drug delivery systems.
Mechanism of Action
Target of Action
Similar compounds have been reported to target cyclin-dependent kinases and Mycobacterium tuberculosis H37Ra
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other piperazine derivatives, which often form hydrogen bonds with their targets
Biochemical Pathways
For instance, if it targets cyclin-dependent kinases, it could affect cell cycle regulation . If it targets Mycobacterium tuberculosis H37Ra, it could impact bacterial growth and survival .
Pharmacokinetics
Similar compounds, such as cyclin-dependent kinase inhibitors, are known to be extensively metabolized by cytochrome p450 3a4
Result of Action
Similar compounds have been reported to inhibit the growth of mycobacterium tuberculosis h37ra , suggesting that Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine may have antimicrobial effects
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine may interact with enzymes, proteins, and other biomolecules involved in the biochemical reactions of this bacterium.
Cellular Effects
Based on its structural similarity to other compounds, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable .
Properties
IUPAC Name |
N,N-dimethyl-1-(6-piperazin-1-ylpyridin-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-15(2)10-11-3-4-12(14-9-11)16-7-5-13-6-8-16/h3-4,9,13H,5-8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLPDXMAMPKGEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CN=C(C=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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